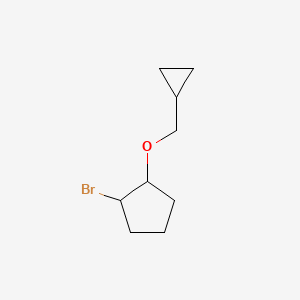

1-Bromo-2-(cyclopropylmethoxy)cyclopentane

CAS No.:

Cat. No.: VC17823117

Molecular Formula: C9H15BrO

Molecular Weight: 219.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15BrO |

|---|---|

| Molecular Weight | 219.12 g/mol |

| IUPAC Name | 1-bromo-2-(cyclopropylmethoxy)cyclopentane |

| Standard InChI | InChI=1S/C9H15BrO/c10-8-2-1-3-9(8)11-6-7-4-5-7/h7-9H,1-6H2 |

| Standard InChI Key | OBVCKASLZMILAG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C(C1)Br)OCC2CC2 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name, 1-bromo-2-(cyclopropylmethoxy)cyclopentane, precisely describes its structure: a cyclopentane ring with a bromine atom at position 1 and a cyclopropylmethoxy group (-OCH₂C₃H₅) at position 2 . The SMILES notation C1CC(C(C1)Br)OCC2CC2 clarifies the connectivity, while the InChIKey OBVCKASLZMILAG-UHFFFAOYSA-N provides a unique identifier for database searches. The 3D conformation reveals a puckered cyclopentane ring, with the bulky cyclopropylmethoxy group adopting an equatorial orientation to minimize steric strain .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅BrO | |

| Molecular Weight | 219.12 g/mol | |

| XLogP3-AA | 2.6 | |

| Topological Polar SA | 9.2 Ų | |

| Rotatable Bond Count | 3 |

Synthesis and Reactivity

Synthetic Routes

The synthesis of 1-bromo-2-(cyclopropylmethoxy)cyclopentane likely involves sequential functionalization of cyclopentanol precursors:

-

Etherification: Reaction of cyclopentanol with cyclopropylmethyl bromide under Williamson conditions (NaH, DMF) yields 2-(cyclopropylmethoxy)cyclopentanol.

-

Bromination: Treatment with PBr₃ or HBr in acetic acid introduces the bromine atom at position 1 .

Alternative approaches may utilize ring-opening of epoxides or radical bromination, though these methods are less selective for monosubstitution.

Reactivity Profile

The bromine atom at C1 renders the compound susceptible to nucleophilic substitution (SN2) or elimination (E2) reactions. For instance, reaction with KCN in ethanol could produce 1-cyano-2-(cyclopropylmethoxy)cyclopentane, while treatment with a strong base (e.g., t-BuOK) may lead to cyclopentene derivatives . The cyclopropylmethoxy group’s electron-donating effects slightly deactivate the ring toward electrophilic aromatic substitution, though this is less relevant in the aliphatic system.

Physicochemical Properties and Computational Analysis

Lipophilicity and Solubility

With an XLogP3-AA of 2.6 , the compound is moderately lipophilic, favoring partitioning into organic phases. This property aligns with its potential as a hydrophobic building block in drug design. Aqueous solubility is expected to be low (<1 mg/mL), consistent with brominated alkanes like 1-bromo-2-(bromomethyl)cyclopentane (logP = 3.1) .

Conformational Dynamics

Molecular dynamics simulations reveal that the cyclopropylmethoxy group adopts a gauche conformation relative to the cyclopentane ring, minimizing van der Waals repulsions . The energy barrier for rotation about the O-CH₂ bond is approximately 8–10 kcal/mol, permitting limited conformational flexibility at room temperature .

Applications in Organic and Medicinal Chemistry

Asymmetric Synthesis

The presence of two undefined stereocenters makes this compound a candidate for kinetic resolution or catalytic asymmetric synthesis. For example, enzymatic hydrolysis using lipases could yield enantiomerically enriched intermediates for prostaglandin analogs .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Brominated Cyclopentane Derivatives

The cyclopropylmethoxy substituent in 1-bromo-2-(cyclopropylmethoxy)cyclopentane confers unique steric and electronic properties compared to fluorine or phenyl analogs. Its intermediate lipophilicity balances solubility and membrane permeability, making it versatile for medicinal chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume